molecular formula C16H16N2O3 B2621950 Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate CAS No. 1904173-44-9

Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate

Cat. No. B2621950
CAS RN: 1904173-44-9
M. Wt: 284.315
InChI Key: RIVWPWGYUIHBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate is a complex organic compound. It contains an azetidine ring, which is a four-membered cyclic amine, attached to a benzyl group and a pyridin-3-yloxy group . The carboxylate group is also attached to the azetidine ring .

Mechanism of Action

The exact mechanism of action of Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. It has also been found to inhibit the activity of various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and can be purified using various chromatographic techniques. It is also stable under a range of conditions and can be stored for extended periods. However, one limitation of using this compound in lab experiments is that it may exhibit cytotoxic effects at high concentrations.

Future Directions

There are several future directions for research on Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to exhibit neuroprotective effects and may have the potential to slow down the progression of these diseases. Another area of interest is its potential use in the treatment of viral infections such as COVID-19. It has been found to exhibit potent anti-viral activity and may have the potential to be developed into a therapeutic agent. Further research is needed to explore these potential applications of this compound.
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various fields. Its anti-inflammatory, anti-tumor, and anti-viral activities make it a promising candidate for drug development. Further research is needed to explore its potential applications and to fully understand its mechanism of action.

Synthesis Methods

The synthesis of Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate involves the reaction of pyridine-3-carboxylic acid with benzyl azetidine-1-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product, which can be purified using various chromatographic techniques.

Scientific Research Applications

Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

benzyl 3-pyridin-3-yloxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-16(20-12-13-5-2-1-3-6-13)18-10-15(11-18)21-14-7-4-8-17-9-14/h1-9,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVWPWGYUIHBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.